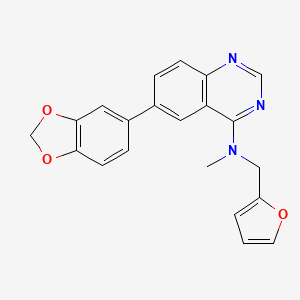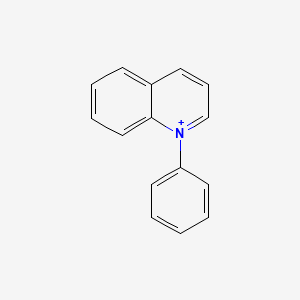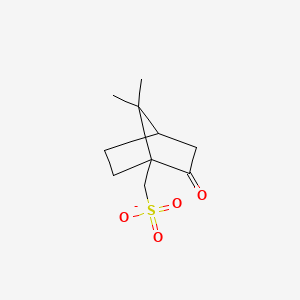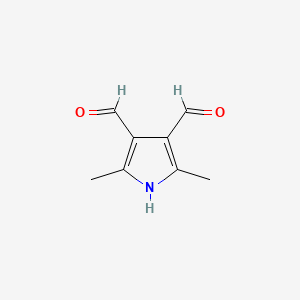
6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Antitumor and Antimalarial Properties
Research on related quinazolinamines has shown that these compounds, including similar structures like trimetrexate, possess potent antitumor and antimalarial properties. A study by Elslager, Johnson, and Werbel (1983) discovered that these compounds demonstrated a broad spectrum of antitumor effects and are considered for preclinical toxicology evaluation (Elslager, Johnson, & Werbel, 1983).
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of quinazolinamines that exhibited significant antibacterial and antifungal activities. These compounds also demonstrated mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Antimicrobial Activity of Furothiazolo Pyrimido Quinazolinones
Abu‐Hashem (2018) reported on the synthesis of various furothiazolo pyrimido quinazolinones, exhibiting growth inhibition properties against bacteria and fungi. These new compounds showed promise in antimicrobial applications (Abu‐Hashem, 2018).
Biological Activity of Quinazolinone Derivatives
Párkányi and Schmidt (2000) explored the synthesis of new quinazolinone derivatives, expecting them to possess biological activity. This research contributes to the understanding of the potential biological applications of quinazolinone compounds (Párkányi & Schmidt, 2000).
Synthesis for Drug Development
Chang and Kim (2002) worked on synthesizing quinazolin-4-ones, which are important in the development of novel drugs. Their research highlights the significance of these compounds in pharmaceutical synthesis (Chang & Kim, 2002).
Novel Thymidylate Synthase Inhibitor
Tochowicz et al. (2013) developed a small molecule thymidylate synthase (TS) inhibitor, showcasing the potential of quinazolinamine derivatives in targeting tumor cells. This research opens pathways for targeted cancer treatments (Tochowicz et al., 2013).
Propiedades
Fórmula molecular |
C21H17N3O3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
6-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C21H17N3O3/c1-24(11-16-3-2-8-25-16)21-17-9-14(4-6-18(17)22-12-23-21)15-5-7-19-20(10-15)27-13-26-19/h2-10,12H,11,13H2,1H3 |
Clave InChI |
PBJIOVQCYBRCRK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)
![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)
![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)




![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)
![6-[Oxo-[2-[oxo-[4-(4-propan-2-ylphenyl)-1-piperazinyl]methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1225619.png)
![3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide](/img/structure/B1225620.png)
